molecular formula C20H12F3N3O3S B2807760 (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327178-94-8

(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2807760
CAS No.: 1327178-94-8
M. Wt: 431.39
InChI Key: MDIFYEPRXRXQIJ-BWAHOGKJSA-N
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Description

(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a thiazole ring, a trifluoromethoxyphenyl group, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the nucleophilic substitution of a halogenated phenyl derivative with a trifluoromethoxy group.

    Formation of the Final Compound: The final step involves the coupling of the chromene core with the thiazole ring and the trifluoromethoxyphenyl group through an imine formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structural features and biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(methoxy)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
  • (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(fluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide lies in its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to biological targets, compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F3N3O3S/c21-20(22,23)29-14-7-5-13(6-8-14)25-18-15(17(27)26-19-24-9-10-30-19)11-12-3-1-2-4-16(12)28-18/h1-11H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIFYEPRXRXQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)OC(F)(F)F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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